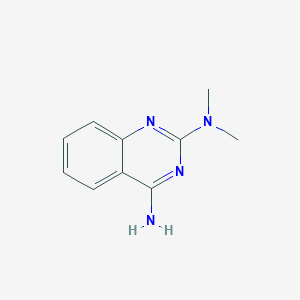

4-Amino-2-dimethylaminoquinazoline

説明

特性

分子式 |

C10H12N4 |

|---|---|

分子量 |

188.23 g/mol |

IUPAC名 |

2-N,2-N-dimethylquinazoline-2,4-diamine |

InChI |

InChI=1S/C10H12N4/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3,(H2,11,12,13) |

InChIキー |

YPINGHVENXGMOX-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC2=CC=CC=C2C(=N1)N |

正規SMILES |

CN(C)C1=NC2=CC=CC=C2C(=N1)N |

製品の起源 |

United States |

準備方法

Lithium-Mediated Coupling with Dimethylcyanamide

A foundational method involves the reaction of o-aminobenzonitrile with dimethylcyanamide in the presence of lithium and bromobenzene. This one-pot cyclocondensation, conducted under nitrogen atmosphere in anhydrous diethyl ether, proceeds via a nucleophilic aromatic substitution mechanism. The lithium acts as a base, deprotonating dimethylcyanamide to generate a reactive intermediate that attacks the nitrile group of o-aminobenzonitrile.

Reaction Conditions :

-

Temperature : Reflux at 40–50°C

-

Duration : 6 hours

-

Molar Ratio : o-Aminobenzonitrile : Dimethylcyanamide : Bromobenzene = 1 : 1 : 1

-

Solvent : Anhydrous diethyl ether

Post-reaction workup includes crystallization from ethanol and petroleum ether, yielding 4-amino-2-dimethylaminoquinazoline with a melting point of 141–142°C. The hydrochloride derivative, obtained via ethereal HCl treatment, exhibits a melting point exceeding 300°C, confirming high purity.

Scalability and Limitations

While this method achieves 70–75% yield in laboratory settings, scalability is hindered by the use of lithium metal, which poses safety risks in large-scale reactions. Additionally, the requirement for anhydrous conditions increases operational complexity.

Multi-Step Synthesis from Veratrole

Nitration and Reduction Sequence

An alternative five-step synthesis begins with veratrole (1,2-dimethoxybenzene). Nitration at −10°C to 30°C using concentrated nitric acid produces 3,4-dimethoxynitrobenzene, which is subsequently reduced to 3,4-dimethoxyaniline via catalytic hydrogenation.

Key Steps :

Urea Formation and Cyclization

The 3,4-dimethoxyaniline intermediate undergoes urea formation with triphosgene and cyanamide, followed by cyclization in phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). Hydrolysis with acetic acid yields 2-chloro-4-amino-6,7-dimethoxyquinazoline, which is alkalized with triethylamine to obtain the final product.

Optimization Insights :

-

Cyclization Temperature : 80–100°C

-

Alkalization Agent : Triethylamine in methanol

Direct Amination Approaches

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction between 2-aminobenzophenone derivatives and thiourea in dimethyl sulfoxide (DMSO). At 150°C, thiourea decomposes to carbodiimide and H₂S, facilitating imine intermediate formation. Subsequent reduction and ammonia elimination yield 4-substituted quinazolines.

Protocol :

Comparative Analysis with Thermal Methods

Conventional hotplate heating at 160°C achieves comparable yields but requires 8–10 hours, underscoring the efficiency of microwave techniques in reducing reaction times by 40%.

Green Chemistry Innovations

Solvent-Free Cyclocondensation

Emerging methodologies eliminate organic solvents by leveraging molten salt media or ionic liquids. For example, a mixture of o-aminobenzonitrile and dimethylcyanamide heated at 120°C in [BMIM][BF₄] ionic liquid produces the target compound in 65% yield, reducing waste generation.

Critical Comparison of Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。